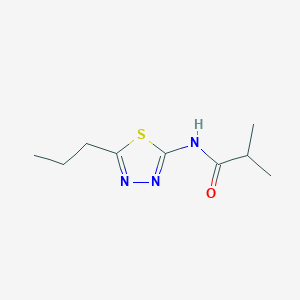![molecular formula C25H17BrN6O3S B402921 (4E)-4-[2-(3-BROMO-4-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B402921.png)
(4E)-4-[2-(3-BROMO-4-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4E)-4-[2-(3-BROMO-4-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrazolone core, substituted with bromine, nitro, and phenyl groups, making it an interesting subject for chemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[2-(3-BROMO-4-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the hydrazone: This step involves the reaction of 3-bromo-4-methylbenzaldehyde with hydrazine to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization with 4-nitrobenzaldehyde and 4-phenyl-1,3-thiazol-2-amine under acidic or basic conditions to form the pyrazolone core.
Final modifications: Additional steps may be required to introduce the specific substituents and achieve the desired (4Z) configuration.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
The compound (4E)-4-[2-(3-BROMO-4-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The presence of the bromine and nitro groups makes the compound susceptible to oxidation reactions.
Reduction: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The bromine atom can be substituted with other nucleophiles in a substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Products may include oxidized derivatives of the original compound.
Reduction: The major product would be the corresponding amine derivative.
Substitution: Substituted derivatives with different functional groups replacing the bromine atom.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of (4E)-4-[2-(3-BROMO-4-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with receptors: It could interact with cellular receptors, modulating signal transduction pathways.
DNA intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.
類似化合物との比較
Similar Compounds
- 4-Methoxyphenethylamine
- 2-(4-Methoxyphenyl)ethylamine
- 4-Methoxyphenylacetonitrile
Uniqueness
The uniqueness of (4E)-4-[2-(3-BROMO-4-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE lies in its specific combination of substituents and the (4Z) configuration, which may confer distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C25H17BrN6O3S |
|---|---|
分子量 |
561.4g/mol |
IUPAC名 |
4-[(3-bromo-4-methylphenyl)diazenyl]-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C25H17BrN6O3S/c1-15-7-10-18(13-20(15)26)28-29-23-22(17-8-11-19(12-9-17)32(34)35)30-31(24(23)33)25-27-21(14-36-25)16-5-3-2-4-6-16/h2-14,30H,1H3 |
InChIキー |
DOIBAOIZXPEYNX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-])Br |
正規SMILES |
CC1=C(C=C(C=C1)N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,2,2-trifluoro-N-[4-({4-[(trifluoroacetyl)amino]phenyl}sulfanyl)phenyl]acetamide](/img/structure/B402845.png)

![(5E)-5-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B402848.png)
![2,4-dichloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B402849.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B402853.png)
![3,4-dimethoxy-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B402854.png)

![4-chloro-N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B402856.png)
![2-[2-(4-ethylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one](/img/structure/B402858.png)

